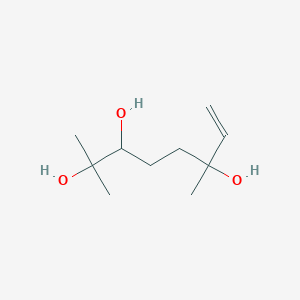

2,6-Dimethyl-7-octene-2,3,6-triol

Description

Properties

IUPAC Name |

2,6-dimethyloct-7-ene-2,3,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-5-10(4,13)7-6-8(11)9(2,3)12/h5,8,11-13H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYFGLAROLNGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CCC(C)(C=C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570395 | |

| Record name | 2,6-Dimethyloct-7-ene-2,3,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73815-21-1 | |

| Record name | 2,6-Dimethyl-7-octene-2,3,6-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73815-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyloct-7-ene-2,3,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-7-octene-2,3,6-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-7-octene-2,3,6-triol: Chemical Properties and Potential for Drug Development

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,6-dimethyl-7-octene-2,3,6-triol, a naturally occurring acyclic monoterpenoid triol. As a member of the diverse terpene family, this molecule holds potential for investigation in drug discovery and development due to the established broad biological activities of similar terpenoid structures. This document delves into its physicochemical characteristics, spectroscopic profile, and discusses prospective avenues for its synthesis and analysis. Furthermore, it explores the plausible biological activities and toxicological considerations, providing a foundational resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of an Acyclic Monoterpenoid Triol

This compound (CAS No. 73815-21-1) is an oxygenated acyclic monoterpene, a class of natural products renowned for their structural diversity and significant pharmacological activities.[1] Terpenoids have been a cornerstone in the development of new therapeutic agents, exhibiting a wide range of effects including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This specific triol, with its three hydroxyl groups and a terminal double bond, presents a unique chemical scaffold that warrants detailed investigation for its potential applications in drug discovery.

This guide aims to consolidate the current, albeit dispersed, knowledge on this compound and to provide a forward-looking perspective on the necessary research to unlock its full therapeutic potential. We will explore its fundamental chemical properties, propose methodologies for its synthesis and characterization, and discuss its potential biological relevance based on data from related compounds.

Physicochemical and Structural Properties

This compound is an aliphatic alcohol that typically presents as an oil.[4][5] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [6][7] |

| Molecular Weight | 188.27 g/mol | [4][6] |

| CAS Number | 73815-21-1 | [4][6] |

| Appearance | Oil | [4][5] |

| Water Solubility | 9759 mg/L (estimated) | [4] |

| Predicted XLogP3-AA | 0.4 | [6] |

Stereochemistry: A Critical Consideration for Bioactivity

The structure of this compound contains three chiral centers at carbons 2, 3, and 6. This results in the possibility of 2³ = 8 stereoisomers (four pairs of enantiomers). The specific stereochemistry of the naturally occurring compound and the differential biological activities of its various stereoisomers are currently not well-documented in publicly available literature. For drug development purposes, the stereoselective synthesis and separation of these diastereomers and enantiomers are of paramount importance, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. The separation of diastereomers can often be achieved using standard chromatographic techniques like HPLC on silica gel.[8]

Synthesis and Characterization

Proposed Synthetic Strategy: From Geraniol

A potential stereoselective synthesis could be envisioned starting from geraniol, leveraging its existing carbon skeleton.

Diagram: Proposed Synthesis of this compound

Caption: A plausible synthetic route from geraniol.

Experimental Protocol: A Generalized Approach

-

Epoxidation of Geraniol: Geraniol can be selectively epoxidized at the 2,3-double bond using an appropriate oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). This step can be rendered stereoselective by using chiral catalysts.

-

Epoxide Ring Opening: The resulting epoxide can undergo acid-catalyzed ring-opening with water to yield a diol. The stereochemistry of this step is dependent on the reaction conditions.

-

Hydroxylation of the Terminal Alkene: The terminal double bond of the diol intermediate can then be dihydroxylated. For a stereoselective approach, Sharpless asymmetric dihydroxylation would be the method of choice, allowing for the synthesis of specific diastereomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the vinyl protons of the terminal alkene, methine protons adjacent to hydroxyl groups, methylene protons, and methyl protons. The chemical shifts and coupling constants would be crucial for determining the relative stereochemistry.

-

¹³C NMR: The spectrum would show ten distinct carbon signals, including those for the sp² carbons of the double bond, carbons bearing hydroxyl groups, and aliphatic carbons. The chemical shifts would provide information about the electronic environment of each carbon atom.[6][9]

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds like terpenoids. The fragmentation pattern would be indicative of the structure, with characteristic losses of water and hydrocarbon fragments from the molecular ion.[7][10] The NIST WebBook reports a Kovats retention index of 2425 on a polar column (Carbowax 20M).[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analysis in biological matrices, LC-MS/MS would provide the necessary sensitivity and selectivity.[11][12][13]

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Other characteristic peaks would include those for C-H stretching and bending vibrations, and a peak around 1640 cm⁻¹ for the C=C stretching of the terminal alkene.[6]

Biological Activity and Therapeutic Potential

While direct biological activity data for this compound is scarce, the known pharmacological properties of related terpenoids provide a strong rationale for its investigation.

Anti-inflammatory Potential

A study on "dimethyl octenol" isolated from Trianthema decandra demonstrated significant anti-inflammatory activity.[14] This compound, likely a related structure, was shown to inhibit nitric oxide (NO) production and TNF-α secretion in stimulated macrophage-like cells (RAW 264.7).[14][15] This suggests that this compound may also possess anti-inflammatory properties, a hypothesis that warrants investigation.

Diagram: Anti-inflammatory Screening Workflow

Caption: A typical workflow for in vitro anti-inflammatory screening.

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow to adhere overnight.[16]

-

Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[17]

-

Nitrite Determination: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

-

Cell Viability: Assess the cytotoxicity of the compound using an MTT or MTS assay to ensure that the observed anti-inflammatory effects are not due to cell death.[18]

Cytotoxic Potential

Many terpenoids have demonstrated cytotoxic activity against various cancer cell lines, making them interesting candidates for anticancer drug discovery.[19][20] The cytotoxic potential of this compound should be evaluated against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.[21]

Analytical Methodologies

Reliable and validated analytical methods are essential for the quantification of this compound in various matrices, including plant extracts and biological fluids.

Quantification in Plant Extracts by GC-MS

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Extract the plant material with a suitable organic solvent (e.g., hexane, dichloromethane). The extract may require further cleanup using solid-phase extraction (SPE).

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature of around 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

Quantification: Use a suitable internal standard for accurate quantification. Create a calibration curve with known concentrations of a purified standard of this compound.

Quantification in Biological Matrices by LC-MS/MS

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Perform protein precipitation of the plasma or serum sample with a cold organic solvent (e.g., acetonitrile). Follow this with liquid-liquid extraction or solid-phase extraction for further cleanup and concentration.[22]

-

LC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard need to be determined.

-

-

Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and matrix effects.[23]

Chemical Stability and Degradation

Unsaturated alcohols like this compound can be susceptible to degradation through oxidation, particularly at the double bond and allylic positions.[24] Thermal degradation can also occur, potentially leading to isomerization or fragmentation.[3]

Stability Testing Protocol:

A stability testing program should be established to determine the shelf-life and appropriate storage conditions.

-

Stress Testing: Expose the compound to harsh conditions (e.g., high temperature, humidity, light, acidic/basic conditions, and oxidizing agents) to identify potential degradation products and pathways.

-

Accelerated Stability: Store the compound at elevated temperatures (e.g., 40 °C / 75% RH) for a shorter duration (e.g., 6 months) to predict long-term stability.

-

Long-Term Stability: Store the compound under recommended storage conditions (e.g., 25 °C / 60% RH or 5 °C) for an extended period, with testing at regular intervals.

-

Analytical Monitoring: Use a validated stability-indicating analytical method (e.g., HPLC with UV or MS detection) to monitor the purity of the compound and the formation of any degradation products over time.[25]

Diagram: Stability Testing Workflow

Caption: A comprehensive workflow for stability testing.

Conclusion and Future Directions

This compound is a structurally interesting monoterpenoid with untapped potential in the realm of drug discovery. This guide has synthesized the available information on its chemical properties and has outlined key areas for future research. The immediate priorities for advancing the study of this compound are:

-

Stereoselective Synthesis: The development of a robust and scalable stereoselective synthesis is crucial to obtain all possible stereoisomers for biological evaluation.

-

Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies are required for the complete structural and stereochemical assignment of each isomer.

-

In-depth Biological Screening: A broad screening of the individual stereoisomers for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, is warranted.

-

Toxicological Evaluation: A thorough toxicological assessment is necessary to establish the safety profile of the most promising stereoisomers.

By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

-

In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Terpenoids as Cytotoxic Compounds: A Perspective. (n.d.). Pharmacognosy Reviews. Retrieved from [Link]

-

Triterpenes as Potentially Cytotoxic Compounds. (2015). National Center for Biotechnology Information. Retrieved from [Link]

-

2,6-dimethyloct-7-ene-2,3,6-triol. (n.d.). NIST WebBook. Retrieved from [Link]

-

(PDF) Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture. (n.d.). ResearchGate. Retrieved from [Link]

-

Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities in the Biotransformation of the Sesquiterpene Valencene and of Selected Natural Apocarotenoids. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Triterpenes as Potentially Cytotoxic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Gas-phase terpene oxidation products: A review. (n.d.). Future4200. Retrieved from [Link]

-

Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. (n.d.). SciSpace. Retrieved from [Link]

-

Prediction of Terpenoid Toxicity Based on a Quantitative Structure–Activity Relationship Model. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

2,6-Dimethyl-7-octen-2-ol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. (n.d.). MDPI. Retrieved from [Link]

-

Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Optimization of (2E)-3,7-dimethyl-2,6-octadien-l-ol (geraniol) transformation process parameters using Response Surface Method (. (n.d.). ResearchGate. Retrieved from [Link]

-

7-Octen-2-ol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

Optimization of an anti-inflammatory screening model on the RAW 264.7 macrophage cell. (2018). Vietnam Journal of Science and Technology. Retrieved from [Link]

-

7-Octene-2,6-diol, 2,6-dimethyl- - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Dihydromyrcenol. (n.d.). PubChem. Retrieved from [Link]

-

Showing Compound 2,6-Dimethyl-7-octene-2,6-diol (FDB021115). (n.d.). FooDB. Retrieved from [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]

-

Anti-inflammatory activity of dimethyl octenol and oleanene tetrol isolated from Trianthema decandra L. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Optimization of (2E)-3,7-dimethyl-2,6-octadien-l-ol (geraniol) transformation process parameters using Response Surface Method (RSM). (n.d.). ResearchGate. Retrieved from [Link]

-

Photomicrographs (20X) of RAW 264.7 murine macrophage cell lines... (n.d.). ResearchGate. Retrieved from [Link]

-

Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. (n.d.). SciSpace. Retrieved from [Link]

-

Conversion of Geraniol into Useful Value-Added Products in the Presence of Catalysts of Natural Origin: Diatomite and Alum. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection. (n.d.). ResearchGate. Retrieved from [Link]

-

2,6-dimethyl-1,5,7-octatrien-3-ol, 29414-56-0. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. (n.d.). MDPI. Retrieved from [Link]

-

Modeling and Optimization of Geraniol ((2E)-3,7-Dimethyl-2,6-Octadiene-l-ol) Transformation Process Using Response Surface Methodology (RSM). (n.d.). MDPI. Retrieved from [Link]

-

Optimization of (2E)-3,7-dimethyl-2,6-octadien-l-ol (geraniol) transformation process parameters using Response Surface Method (RSM). (n.d.). BazTech. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. future4200.com [future4200.com]

- 3. scispace.com [scispace.com]

- 4. Page loading... [guidechem.com]

- 5. Dihydromyrcenol | C10H20O | CID 29096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C10H20O3 | CID 15241411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-dimethyloct-7-ene-2,3,6-triol [webbook.nist.gov]

- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 7-Octen-2-ol, 2,6-dimethyl- [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory activity of dimethyl octenol and oleanene tetrol isolated from Trianthema decandra L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Optimization of an anti-inflammatory screening model on the RAW 264.7 macrophage cell | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 17. mdpi.com [mdpi.com]

- 18. In Vitro and In Vivo Studies of the Trypanocidal Activity of Four Terpenoid Derivatives against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. phcogrev.com [phcogrev.com]

- 20. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6-Dimethyl-7-octene-2,3,6-triol (CAS: 73815-21-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acyclic monoterpenoid, 2,6-Dimethyl-7-octene-2,3,6-triol. This document consolidates current knowledge on its chemical and physical properties, analytical characterization, natural occurrence, and potential therapeutic applications. Particular emphasis is placed on its putative anti-HIV activity and its isolation from natural sources. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction: A Promising Acyclic Monoterpenoid

This compound is an acyclic monoterpene triol that has garnered interest within the scientific community. As a member of the diverse class of monoterpenes, which are major constituents of essential oils, it is positioned as a molecule of interest for potential pharmacological applications.[1] Monoterpenes and their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The presence of multiple hydroxyl groups in this compound suggests a higher degree of hydrophilicity compared to many other monoterpenes, which may influence its pharmacokinetic and pharmacodynamic properties.

This guide aims to provide a detailed technical examination of this compound, moving beyond basic chemical data to offer insights into its scientific context and potential for future research and development.

Physicochemical and Structural Properties

This compound is characterized by a C10 backbone with three hydroxyl groups and a terminal double bond. These structural features define its chemical behavior and physical properties.

Chemical Structure

The chemical structure of this compound is illustrated below. The molecule contains two stereocenters, at positions C3 and C6, and therefore can exist as multiple stereoisomers.

// Atom nodes C1 [label="CH3", pos="0,1!"]; C2 [label="C", pos="1,1.5!"]; C3 [label="CH", pos="2,1!"]; C4 [label="CH2", pos="3,1.5!"]; C5 [label="CH2", pos="4,1!"]; C6 [label="C", pos="5,1.5!"]; C7 [label="CH", pos="6,1!"]; C8 [label="CH2", pos="7,1.5!"]; C9 [label="CH3", pos="1.5,2.5!"]; C10 [label="CH3", pos="5.5,2.5!"]; O1 [label="OH", pos="0.5,0!"]; O2 [label="OH", pos="2.5,0!"]; O3 [label="OH", pos="4.5,0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8 [style=double]; C2 -- C9; C6 -- C10; C2 -- O1; C3 -- O2; C6 -- O3; }

Caption: Chemical structure of this compound.Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for designing experimental protocols, including solvent selection for extractions, purification, and biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [4] |

| Molecular Weight | 188.26 g/mol | [4] |

| Appearance | White powder | [5] |

| XLogP3-AA | 0.4 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Topological Polar Surface Area | 60.7 Ų | [4] |

Analytical Characterization

Accurate identification and quantification of this compound are paramount for both research and potential clinical applications. A combination of chromatographic and spectroscopic techniques is typically employed for its comprehensive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like monoterpenoids. The Kovats retention index (RI) is a useful parameter for the identification of compounds in complex mixtures. For this compound, a Kovats retention index of 2425 has been reported on a polar Carbowax 20M capillary column.[6] This value can be used as a reference point for its identification in natural extracts or synthetic reaction mixtures. The mass spectrum would provide further structural information through the analysis of its fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. Absorptions corresponding to C-H stretching and bending, as well as a C=C stretching vibration for the terminal alkene, would also be present.

Synthesis and Natural Occurrence

Understanding both the synthetic pathways and natural sources of this compound is crucial for its availability for research and potential commercialization.

Proposed Synthetic Pathway

While a specific, detailed synthesis of this compound is not well-documented in peer-reviewed literature, a plausible synthetic route can be envisioned starting from commercially available precursors. One potential approach could involve the stereoselective dihydroxylation of a suitable unsaturated precursor, such as a diene, followed by further functional group manipulations. The synthesis of a related compound, 3,7-dimethyl-6-octen-1-yn-3-ol, involves the ethynylation of methylheptenone.[7] This suggests that building the carbon skeleton through the coupling of smaller fragments is a viable strategy.

A generalized workflow for the synthesis of such acyclic monoterpene triols is depicted below.

Start [label="Commercially Available\nPrecursors"]; Step1 [label="Carbon Skeleton\nConstruction"]; Step2 [label="Introduction of\nFunctionality"]; Step3 [label="Stereoselective\nHydroxylation"]; Purification [label="Chromatographic\nPurification"]; Characterization [label="Spectroscopic\nAnalysis"]; FinalProduct [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1 [label="e.g., Grignard reaction,\nWittig reaction"]; Step1 -> Step2 [label="e.g., Oxidation,\nReduction"]; Step2 -> Step3 [label="e.g., Sharpless dihydroxylation"]; Step3 -> Purification; Purification -> Characterization [label="NMR, MS, IR"]; Characterization -> FinalProduct; }

Caption: A generalized workflow for the synthesis of acyclic monoterpene triols.Natural Occurrence

This compound has been reported as a constituent of the fruits of Cnidium monnieri (L.) Cuss., a plant used in traditional Chinese medicine.[5][8] A study by Kitajima et al. (1998) on the monoterpenoid polyols from Cnidium monnieri fruits led to the isolation of several new acyclic and menthane-type monoterpenoids.[9] While the compound with the CAS number 73815-21-1 is not explicitly named in the abstract of this publication, a commercial supplier links the anti-HIV activity of this compound to this study. This suggests that this compound, or a closely related isomer, was isolated and characterized in this work. Further investigation of the full publication is necessary for definitive confirmation.

The genus Pluchea is another potential source of this and other monoterpenoids, as these plants are known to produce a rich diversity of secondary metabolites with a range of biological activities.[10][11]

Biological Activity and Potential Applications

The therapeutic potential of this compound is an area of growing interest, with preliminary data suggesting its possible utility in an important area of infectious disease.

Anti-HIV Activity

There are indications that this compound possesses anti-HIV activity.[5][8] This claim appears to be linked to the aforementioned study on the constituents of Cnidium monnieri.[9] The mechanism of action for this purported anti-HIV activity has not been elucidated. Many natural products, including terpenoids, have been shown to inhibit various stages of the HIV life cycle, such as viral entry, reverse transcription, and protease activity.[12] Further research is required to validate the anti-HIV effects of this compound and to determine its specific molecular target(s).

The workflow for evaluating the anti-HIV potential of a natural product is outlined below.

Isolation [label="Isolation from Natural Source\nor Chemical Synthesis"]; Screening [label="Initial Anti-HIV Screening\n(e.g., cell-based assays)"]; Hit_Confirmation [label="Hit Confirmation and\nDose-Response Studies"]; Mechanism [label="Mechanism of Action Studies\n(e.g., enzyme inhibition assays)"]; Lead_Optimization [label="Lead Optimization\n(Structure-Activity Relationship)"]; Preclinical [label="Preclinical Studies\n(in vivo models)"];

Isolation -> Screening; Screening -> Hit_Confirmation; Hit_Confirmation -> Mechanism; Mechanism -> Lead_Optimization; Lead_Optimization -> Preclinical; }

Caption: Workflow for the evaluation of the anti-HIV potential of a natural product.Other Potential Pharmacological Activities

Given that this compound is a monoterpene polyol, it may share some of the broader biological activities associated with this class of compounds. These could include anti-inflammatory, analgesic, and antimicrobial effects.[2][3] The presence of multiple hydroxyl groups may also impart antioxidant properties through the quenching of reactive oxygen species. However, specific studies on these activities for this compound are currently lacking in the scientific literature.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, natural product. While its basic chemical properties are known, there is a clear need for more in-depth research to fully realize its potential.

Key areas for future investigation include:

-

Definitive Structural Elucidation: A comprehensive analysis of the stereochemistry of the naturally occurring and synthetic forms of the molecule is required.

-

Development of a Robust Synthetic Route: An efficient and scalable synthesis is necessary to provide sufficient quantities of the compound for extensive biological testing.

-

Validation of Anti-HIV Activity: Rigorous in vitro and in vivo studies are needed to confirm the reported anti-HIV activity, determine its potency (IC₅₀/EC₅₀), and elucidate its mechanism of action.

-

Exploration of Other Biological Activities: A broad pharmacological screening of the compound is warranted to identify other potential therapeutic applications.

References

-

Cnidium monnieri Polysaccharides Exhibit Inhibitory Effect on Airborne Transmission of Influenza A Virus. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Phytochemistry, Ethnopharmacology, Pharmacokinetics and Toxicology of Cnidium monnieri (L.) Cusson. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- Kitajima, J., Aoki, Y., Ishikawa, T., & Tanaka, Y. (1998). Monoterpenoid Polyols in Fruit of Cnidium monnieri. Chemical & Pharmaceutical Bulletin, 46(10), 1580–1582.

-

An overview of the pharmacological properties and potential applications of natural monoterpenes. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Biological Studies of the Plants from Genus Pluchea. (n.d.). Scholars Research Library. Retrieved January 12, 2026, from [Link]

-

The Genus Pluchea: Phytochemistry, Traditional Uses and Biological Activities. | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Phenolic constituents and biological activity of the genus pluchea. (n.d.). Scholars Research Library. Retrieved January 12, 2026, from [Link]

-

Showing Compound this compound (FDB017425). (n.d.). FooDB. Retrieved January 12, 2026, from [Link]

-

2,6-dimethyloct-7-ene-2,3,6-triol. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Monoterpenoid Polyols in Fruit of Cnidium monnieri. (n.d.). J-STAGE. Retrieved January 12, 2026, from [Link]

-

2,6-dimethyloct-7-ene-2,3,6-triol. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

An Overview of the Pharmacological Properties and Potential Applications of Natural Monoterpenes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Main constituents from the seeds of Vietnamese Cnidium monnieri and cytotoxic activity. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Cnidium monnieri | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Evaluation of Anti-HIV Activity of Selected Medicinal Plants: a Short Review. (n.d.). Bioscience Biotechnology Research Communications. Retrieved January 12, 2026, from [Link]

-

3,7-Dimethyloct-6-ene-1,2,3-triol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

3,7-dimethyl-1-octene-3,6,7-triol, 73815-21-1. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). RongNa Biotechnology Co., Ltd. Retrieved January 12, 2026, from [Link]

-

Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]

-

3,7-Dimethyloct-2-ene-1,4,7-triol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

(-)-3,7-dimethyloct-6-en-1-ol. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

Sources

- 1. An overview of the pharmacological properties and potential applications of natural monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biosynthesis, natural distribution, and biological activities of acyclic monoterpenes and their derivatives (2022) | Matthew E. Bergman | 11 Citations [scispace.com]

- 7. 3,7-dimethyloct-6-en-1-yn-3-ol | 29171-20-8 [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Monoterpenoid Polyols in Fruit of Cnidium monnieri [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview [frontiersin.org]

A Technical Guide to the Natural Sources of 2,6-Dimethyl-7-octene-2,3,6-triol for Researchers and Drug Development Professionals

Introduction: Unveiling a Novel Monoterpenoid

2,6-Dimethyl-7-octene-2,3,6-triol is an oxygenated acyclic monoterpenoid of interest to the scientific community for its potential applications in pharmacology and as a chiral building block in synthetic chemistry. As a derivative of the widely distributed linalool, this triol shares a biosynthetic heritage with numerous bioactive compounds. This technical guide provides a comprehensive overview of the known natural sources of this compound, its proposed biosynthetic pathway, detailed methodologies for its extraction and characterization, and an exploration of the potential biological activities that warrant further investigation. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

I. Natural Occurrence: A Tale of Two Botanicals

To date, the presence of this compound has been identified in two primary plant sources: the fruit of the papaya tree (Carica papaya L.) and the berries of cubeb pepper (Piper cubeba L.f.).

Carica papaya L. (Papaya)

The volatile fraction of papaya fruit is a complex mixture of esters, alcohols, and terpenes that contribute to its characteristic aroma. This compound has been identified as a constituent of papaya fruit volatiles. Its presence is likely a result of the enzymatic transformation of more abundant terpenoid precursors during fruit ripening. The concentration of this triol in papaya is influenced by factors such as the cultivar, stage of ripeness, and post-harvest handling.

Piper cubeba L.f. (Cubeb Pepper)

Cubeb pepper, also known as tailed pepper, is a perennial plant in the Piperaceae family, cultivated for its fruit and essential oil. The essential oil of Piper cubeba is rich in sesquiterpenoids and monoterpenoids. This compound has been reported as a component of the essential oil derived from the herbs of Piper cubeba. The plant has a long history of use in traditional medicine for treating a variety of ailments, and its extracts have demonstrated a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3]

| Natural Source | Plant Part | Compound Class |

| Carica papaya L. | Fruit | Oxygenated Monoterpenoid |

| Piper cubeba L.f. | Berries/Herbs | Oxygenated Monoterpenoid |

II. Biosynthesis: A Linalool-Derived Pathway

The biosynthesis of this compound is believed to proceed via the modification of the monoterpene alcohol, linalool. Linalool itself is synthesized in plants from geranyl pyrophosphate (GPP) through the action of linalool synthase (LIS).[4][5] The subsequent oxygenation of linalool is a common metabolic pathway in plants, often mediated by cytochrome P450 monooxygenases, leading to a variety of derivatives.[4]

The proposed biosynthetic pathway for this compound likely involves a series of hydroxylation reactions on the linalool backbone. The exact enzymatic sequence and intermediates are yet to be fully elucidated but can be hypothesized based on known biochemical transformations of terpenes.

Caption: Proposed biosynthetic pathway of this compound from Geranyl Pyrophosphate.

III. Extraction and Characterization: Methodologies for Isolation and Identification

The isolation and identification of this compound from its natural sources require specific analytical techniques tailored to the volatile and semi-volatile nature of the compound.

Extraction from Carica papaya Fruit: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for the analysis of volatile and semi-volatile organic compounds in a sample's headspace.

Protocol:

-

Sample Preparation: Homogenize fresh papaya fruit pulp. Transfer a known amount (e.g., 5 g) into a 20 mL headspace vial.

-

Internal Standard: Add a suitable internal standard for quantification purposes.

-

Equilibration: Seal the vial and allow the sample to equilibrate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the analytes.

-

Desorption and Analysis: Retract the fiber and insert it into the injection port of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption and subsequent analysis.

Extraction from Piper cubeba Berries: Steam Distillation

Steam distillation is a classic method for extracting essential oils from plant materials.[6][7][8]

Protocol:

-

Sample Preparation: Coarsely grind dried Piper cubeba berries.

-

Apparatus Setup: Place the ground material in a distillation flask with water. Set up a Clevenger-type apparatus for continuous water and oil separation.

-

Distillation: Heat the flask to generate steam, which will pass through the plant material, carrying the volatile compounds.

-

Condensation and Collection: The steam and essential oil vapor mixture is condensed, and the immiscible oil is collected in the separator.

-

Drying and Storage: Separate the collected essential oil and dry it over anhydrous sodium sulfate. Store in a sealed, dark vial at low temperature.

Caption: Experimental workflow for the extraction and analysis of this compound.

Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical method of choice for the identification and quantification of this compound.

-

Gas Chromatography (GC): A capillary column with a suitable stationary phase (e.g., DB-5ms or HP-INNOWax) is used to separate the components of the extract based on their volatility and polarity. The retention index of the compound can be compared with literature values for tentative identification.

-

Mass Spectrometry (MS): The separated compounds are ionized (typically by electron impact), and the resulting fragmentation pattern (mass spectrum) is a unique fingerprint of the molecule. This spectrum can be compared with spectral libraries (e.g., NIST, Wiley) for positive identification.

| Analytical Technique | Purpose | Key Parameters |

| GC-MS | Separation, Identification, and Quantification | Column: Capillary (e.g., DB-5ms), Carrier Gas: Helium, Ionization: Electron Impact (70 eV), Detector: Mass Spectrometer |

IV. Potential Biological Activities and Future Directions

While specific pharmacological studies on this compound are limited, the known biological activities of its precursor, linalool, and extracts from its natural sources provide a strong rationale for further investigation.

Inferred Activities from Linalool and its Derivatives

Linalool and its other oxygenated derivatives have been reported to possess a wide range of biological activities.[9][10][11] These include:

-

Antimicrobial and Antifungal Properties: Linalool exhibits broad-spectrum activity against various bacteria and fungi.[9]

-

Anti-inflammatory Effects: Linalool has been shown to modulate inflammatory pathways.[9][12]

-

Anxiolytic and Sedative Effects: Inhalation of linalool has been demonstrated to have calming and sedative effects, potentially through modulation of the GABAergic system.

-

Antioxidant Activity: Linalool can scavenge free radicals and reduce oxidative stress.[9]

-

Neuroprotective Properties: Studies suggest that linalool may offer protection against neurodegenerative processes.[9]

Bioactivities of Host Plant Extracts

Extracts from Piper cubeba have a long history of use in traditional medicine and have been scientifically validated for several pharmacological effects:[1][2][13][14]

-

Antimicrobial and Antiparasitic [1]

Future Research and Drug Development Implications

The trifunctional nature of this compound, with its three hydroxyl groups, presents an interesting scaffold for medicinal chemistry. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating the pure compound from its natural sources to enable robust biological testing.

-

Pharmacological Screening: A comprehensive screening of the purified compound for the bioactivities suggested by its precursor and host plants.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which the compound exerts its biological effects.

-

Synthetic derivatization: Exploring the potential for creating novel therapeutic agents through the chemical modification of its hydroxyl groups.

V. Conclusion

This compound is a naturally occurring monoterpenoid with a promising, yet largely unexplored, potential for applications in drug discovery and development. Found in the fruits of Carica papaya and the berries of Piper cubeba, its biosynthesis is intricately linked to the metabolism of linalool. The methodologies outlined in this guide provide a solid foundation for researchers to extract, identify, and quantify this compound. The known biological activities of its chemical relatives and host plants strongly suggest that this compound is a worthy candidate for further pharmacological investigation.

VI. References

-

El-Saber Batiha, G., et al. (2020). Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties. PubMed Central. [Link]

-

An important medicinal plant piper cubeba l. (2024). Neliti. [Link]

-

The brief biosynthetic pathway of linalool and nerolidol Linalool is a... (n.d.). ResearchGate. [Link]

-

(PDF) Piper cubeba: phytochemical and pharmacological review of a routinely used spices. (2020). ResearchGate. [Link]

-

Optimization of headspace solid phase micro-extraction of volatile compounds from papaya fruit assisted by GC–olfactometry. (2017). PubMed Central. [Link]

-

Piper Cubeba: Review onpharmacological activity. (2022). Neliti. [Link]

-

Unveiling the Potential of Piper cubeba L. f.: A Comprehensive Review Covering its Phytochemistry, Pharmacology, and Cutting-edge Applications. (2024). Bentham Science Publishers. [Link]

-

Odour-active compounds in papaya fruit cv. Red Maradol. (2014). PubMed. [Link]

-

Optimization of headspace solid phase micro-extraction of volatile compounds from papaya fruit assisted by GC–olfactometry. (2017). Semantic Scholar. [Link]

-

Biosynthesis of Linalool – Part of Pesto Article. (2012). ChemistryViews. [Link]

-

Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening. (2021). PubMed Central. [Link]

-

Volatile profiling of papaya fruit as an early detection tool for stem-end rot disease caused by Lasiodiplodia theobromae. (n.d.). Acta Horticulturae. [Link]

-

Structures of linalool and derivatives formed in transgenic potato plants over-expressing the strawberry FaNES1 gene. (n.d.). ResearchGate. [Link]

-

Chemical Characterizations and Biological Evaluation of Papaya (Carica papaya L.) Essential Oils and Fatty Acids. (2022). DergiPark. [Link]

-

Natural Compounds in the Battle against Microorganisms—Linalool. (2022). PubMed Central. [Link]

-

Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. (n.d.). University of Colorado Boulder. [Link]

-

Linalool and linalool metabolites. Linalool a monoterpene alcohol... (n.d.). ResearchGate. [Link]

-

The Extraction of Essential Oil from Piper Cubeba by Using Solvent Free Microwave Extraction Method. (2020). ResearchGate. [Link]

-

Volatile components of papaya (Carica papaya L., Maradol variety) fruit. (n.d.). Request PDF. [Link]

-

Recent updates on bioactive properties of linalool. (2021). Food & Function (RSC Publishing). [Link]

-

Get pure natural oils by steam distillation method. (n.d.). Allin Exporters. [Link]

-

Steam Distillation & Fractionation. (n.d.). Scribd. [Link]

-

Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. (2015). PubMed Central. [Link]

-

Separating Components from Mixtures: A Closer Look at Steam Distillation. (n.d.). Science Equip. [Link]

-

cubeb oil essential oil obtained from the unripe fermented ripe fruits of the tailed pepper, piper cubeba l., piperaceae. (n.d.). The Good Scents Company. [Link]

-

Synthesis, Characterization, and Biological Activity of Linalool-Based α-Aminophosphonates. (n.d.). Request PDF. [Link]

-

Volatile patterns of different papaya (Carica papaya L.) varieties. (n.d.). ResearchGate. [Link]

-

Biological Activities and Chemical Constituents of Essential Oils from Piper cubeba Bojer and Piper nigrum L. (2019). PubMed. [Link]

-

Biological Activities and Chemical Constituents of Essential Oils from Piper cubeba Bojer and Piper nigrum L. (2019). PubMed Central. [Link]

-

Essential Oil Constituents of Piper cubeba L. fils. from Indonesia. (n.d.). ResearchGate. [Link]

-

Volatile components of papaya (Carica papaya L., Maradol variety) fruit. (2003). Scilit. [Link]

Sources

- 1. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An important medicinal plant piper cubeba l. [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.muohio.edu [chemistry.muohio.edu]

- 7. Get pure natural oils by steam distillation method [onlynaturalessentialoil.com]

- 8. scribd.com [scribd.com]

- 9. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent updates on bioactive properties of linalool - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. media.neliti.com [media.neliti.com]

- 14. benthamdirect.com [benthamdirect.com]

Biosynthesis of 2,6-Dimethyl-7-octene-2,3,6-triol in plants

An In-depth Technical Guide to the Putative Biosynthesis of 2,6-Dimethyl-7-octene-2,3,6-triol in Plants

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a C10 oxygenated acyclic monoterpenoid.[1][2] While its presence in the plant kingdom is not yet widely documented, its structural similarity to common plant-derived monoterpenols suggests a biosynthetic origin within plant secondary metabolism. This compound is known as a sex pheromone in the parasitoid wasp Urolepis rufipes, where it is synthesized via the mevalonate pathway.[3] In plants, however, the biosynthesis of monoterpenoids predominantly occurs via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4][5] To date, the specific biosynthetic pathway of this compound in plants has not been elucidated. This technical guide proposes a putative biosynthetic pathway, grounded in the established principles of plant terpenoid metabolism. We will deconstruct the likely enzymatic steps, from precursor synthesis to the formation of the final triol, and provide a comprehensive framework of experimental methodologies for researchers aiming to discover and validate this novel pathway.

Part 1: Foundational Architecture of Monoterpenoid Biosynthesis

All plant terpenoids, including the proposed C10 backbone of our target molecule, are derived from the five-carbon universal precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4] Plants utilize two distinct pathways for their synthesis: the cytosolic mevalonate (MVA) pathway and the plastidial MEP pathway.[5] Monoterpenes are typically synthesized in the plastids, sourcing their IPP and DMAPP from the MEP pathway.[4][6]

The key steps leading to the universal monoterpene precursor are:

-

IPP and DMAPP Synthesis via the MEP Pathway: This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to yield IPP and DMAPP.[5] Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[5]

-

Formation of Geranyl Diphosphate (GPP): The first committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) and results in the formation of the ten-carbon intermediate, geranyl diphosphate (GPP), the direct precursor to all monoterpenes.[6][7]

Caption: The MEP pathway for monoterpene precursor synthesis.

Part 2: A Putative Biosynthetic Pathway for this compound

Based on the structure of this compound, we hypothesize a two-stage biosynthetic process downstream of GPP: (1) formation of an acyclic monoterpenol backbone by a terpene synthase (TPS), and (2) subsequent oxidative modifications by cytochrome P450 monooxygenases (CYP450s).

Step 1: Formation of the Monoterpenol Backbone

The carbon skeleton of the target molecule is 2,6-dimethyl-7-octene. A highly probable precursor is 2,6-dimethyl-7-octen-2-ol, also known as dihydromyrcenol.[8] This compound can be formed from GPP through the action of a specific monoterpene synthase, likely a linalool synthase (LIS) or a related enzyme capable of producing tertiary acyclic monoterpenols. The reaction involves the ionization of GPP to form a geranyl cation, which then undergoes rearrangement and hydration.[9][10]

-

Enzyme Class: Terpene Synthase (TPS), specifically a monoterpenol synthase.

-

Substrate: Geranyl Diphosphate (GPP).

-

Product: 2,6-Dimethyl-7-octen-2-ol (Dihydromyrcenol).

Step 2: Sequential Hydroxylation by Cytochrome P450s

To arrive at the final triol structure, two additional hydroxyl groups must be introduced at the C-3 and C-6 positions of the dihydromyrcenol backbone. These types of specific, stereo-controlled oxidation reactions in terpenoid metabolism are hallmarks of cytochrome P450 monooxygenases.[7] These enzymes are typically anchored to the endoplasmic reticulum and play a crucial role in diversifying terpenoid structures.[11][12] We propose a two-step hydroxylation cascade:

-

Hydroxylation at C-6: The first CYP450 would likely hydroxylate the tertiary carbon at the C-6 position, a chemically favorable reaction, to produce 2,6-dimethyl-7-octene-2,6-diol.

-

Hydroxylation at C-3: A second, distinct CYP450 would then catalyze the hydroxylation at the C-3 position to yield the final product, this compound.

-

Enzyme Class: Cytochrome P450 Monooxygenases (CYP450s).

-

Substrate 1: 2,6-Dimethyl-7-octen-2-ol.

-

Intermediate: 2,6-Dimethyl-7-octene-2,6-diol.

-

Substrate 2: 2,6-Dimethyl-7-octene-2,6-diol.

-

Final Product: this compound.

Caption: A putative biosynthetic pathway for this compound.

Part 3: Experimental Methodologies for Pathway Elucidation

Validating this proposed pathway requires a multi-faceted approach combining bioinformatics, molecular biology, and analytical chemistry.

Protocol 1: Candidate Gene Discovery via Transcriptomics

The primary strategy is to identify a plant species that produces this compound and perform RNA-sequencing on the relevant tissue (e.g., flowers, leaves, or trichomes) where the compound accumulates.

Step-by-Step Methodology:

-

Plant Material & Metabolite Analysis: Identify a plant species producing the target compound. Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and quantify the accumulation of this compound in different tissues and developmental stages.

-

RNA Extraction & Sequencing: Extract high-quality total RNA from the tissue with the highest concentration of the compound. Prepare cDNA libraries and perform deep sequencing (e.g., using Illumina technology).

-

De Novo Transcriptome Assembly & Annotation: Assemble the sequencing reads into transcripts. Annotate the transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database) to identify putative functions.

-

Candidate Gene Identification:

-

Search the annotated transcriptome for sequences homologous to known monoterpene synthases (especially linalool synthases) and plant CYP450s (particularly those from families known to be involved in terpenoid oxidation, such as CYP71, CYP76, and CYP82).

-

Utilize differential expression analysis to identify candidate genes whose expression levels correlate strongly with the production of the target compound.

-

Protocol 2: In Vitro Enzyme Characterization

This protocol validates the function of the candidate TPS and CYP450 enzymes identified from the transcriptome.

Step-by-Step Methodology:

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length coding sequences of the candidate genes from cDNA.

-

Clone the TPS candidate into an E. coli expression vector (e.g., pET-28a).

-

Clone the CYP450 candidates into a yeast expression vector (e.g., pYES-DEST52), which provides the necessary P450 reductase for activity.

-

-

Protein Expression and Purification:

-

Express the TPS protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA).

-

Express the CYP450 proteins in Saccharomyces cerevisiae and prepare microsomes.

-

-

Enzyme Assays:

-

TPS Assay: Incubate the purified TPS enzyme with GPP in a suitable buffer. Extract the products with an organic solvent (e.g., hexane) and analyze by GC-MS. Compare the product's mass spectrum and retention time with an authentic standard of dihydromyrcenol.

-

CYP450 Assays: Incubate the yeast microsomes containing the candidate CYP450 with the substrate (dihydromyrcenol for the first reaction, and the resulting diol for the second) and an NADPH-regenerating system. Analyze the products by GC-MS.

-

-

Data Analysis: Confirm the identity of the enzymatic products and determine the kinetic parameters of the enzymes.

Caption: Workflow for discovery and validation of the biosynthetic pathway.

Protocol 3: In Planta Pathway Reconstruction

To confirm that the identified enzymes work together in a plant cell to produce the final product, a transient expression system in Nicotiana benthamiana is highly effective.

Step-by-Step Methodology:

-

Vector Construction: Clone the candidate TPS and the two candidate CYP450s into plant expression vectors compatible with Agrobacterium tumefaciens-mediated transient expression.

-

Agroinfiltration: Transform A. tumefaciens with the expression constructs. Co-infiltrate a mixture of the Agrobacterium strains carrying the TPS and the two CYP450s into the leaves of N. benthamiana.

-

Metabolite Extraction and Analysis: After 4-5 days, harvest the infiltrated leaf tissue. Extract volatile and semi-volatile compounds using a suitable method (e.g., headspace solid-phase microextraction or solvent extraction).

-

GC-MS Analysis: Analyze the extracts by GC-MS to detect the production of dihydromyrcenol, the diol intermediate, and the final product, this compound. Control experiments should include infiltration with empty vectors and single-gene constructs to verify the function of each step.

Quantitative Data Summary

| Enzyme Class | Proposed Enzyme | Substrate(s) | Product | Cellular Location |

| Terpene Synthase | Monoterpenol Synthase | Geranyl Diphosphate | 2,6-Dimethyl-7-octen-2-ol | Plastid |

| P450 Monooxygenase | CYP450 Hydroxylase 1 | 2,6-Dimethyl-7-octen-2-ol | 2,6-Dimethyl-7-octene-2,6-diol | Endoplasmic Reticulum |

| P450 Monooxygenase | CYP450 Hydroxylase 2 | 2,6-Dimethyl-7-octene-2,6-diol | This compound | Endoplasmic Reticulum |

Conclusion

The biosynthesis of this compound in plants remains an uncharted area of metabolic research. This guide puts forth a robust, scientifically grounded hypothesis for its formation, proceeding from the universal monoterpene precursor GPP through a monoterpenol intermediate, followed by sequential hydroxylations catalyzed by CYP450 enzymes. The provided experimental protocols offer a clear and comprehensive roadmap for researchers to identify the responsible genes and validate this putative pathway. Elucidating this pathway will not only expand our fundamental understanding of terpenoid metabolism and its diversification but may also open avenues for the metabolic engineering of this and other high-value oxygenated monoterpenoids for applications in the fragrance, pharmaceutical, and agricultural industries.

References

- Benchchem. An In-depth Technical Guide to the (+)-Linalool Biosynthesis Pathway in Aromatic Plants.

- Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. (2023). Molecules.

- Research progress in biosynthesis and regulation of plant terpenoids. (2022). Frontiers in Plant Science.

- Biosynthesis of Linalool – Part of Pesto Article. (2012). ChemistryViews.

- Linalool - Wikipedia.

- Benchchem. Geraniol biosynthesis pathway in aromatic plants.

- My Way: Noncanonical Biosynthesis Pathways for Plant Volatiles. (2015). UvA-DARE (Digital Academic Repository).

- Metabolic engineering of terpenoid biosynthesis in plants. (2005). Trends in Plant Science.

- This compound | C10H20O3 | CID 15241411 - PubChem.

- Showing Compound this compound (FDB017425) - FooDB.

- 7-Octen-2-ol, 2,6-dimethyl- - the NIST WebBook.

- Synthesis of racemic 2,6-dimethyl-7-octene-1,6-diol (6). - ResearchGate.

Sources

- 1. This compound | C10H20O3 | CID 15241411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB017425) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 7-Octen-2-ol, 2,6-dimethyl- [webbook.nist.gov]

- 9. Biosynthesis of Linalool – Part of Pesto Article - ChemistryViews [chemistryviews.org]

- 10. Linalool - Wikipedia [en.wikipedia.org]

- 11. pure.uva.nl [pure.uva.nl]

- 12. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Structure and Stereochemistry of 2,6-Dimethyl-7-octene-2,3,6-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-7-octene-2,3,6-triol is a naturally occurring acyclic monoterpenoid triol.[1][2][3] As an oxygenated derivative of the more common monoterpene linalool, this compound belongs to a class of molecules that have garnered significant interest for their diverse biological activities, ranging from anti-inflammatory and antimicrobial to potential neuroprotective effects.[4][5][6] This guide provides a comprehensive overview of the structural and stereochemical intricacies of this compound, offering field-proven insights into its analysis and potential synthesis, which are critical for its exploration in drug discovery and development.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is a ten-carbon chain with hydroxyl groups at positions 2, 3, and 6, methyl groups at positions 2 and 6, and a terminal double bond between carbons 7 and 8.[1] Its classification includes being a fatty alcohol, a polyol, and containing both secondary and tertiary alcohol functionalities.[7]

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [1] |

| Molecular Weight | 188.26 g/mol | [1] |

| IUPAC Name | 2,6-dimethyloct-7-ene-2,3,6-triol | [1] |

| CAS Number | 73815-21-1 | [1] |

| Appearance | Oil | [8] |

Stereochemistry: The Key to Biological Specificity

The biological activity of natural products is often intrinsically linked to their specific three-dimensional arrangement. This compound possesses three stereogenic centers at carbons 2, 3, and 6. This gives rise to 2³ = 8 possible stereoisomers, which can exist as four pairs of enantiomers. The InChIKey found in many databases, CNYFGLAROLNGDG-UHFFFAOYSA-N, does not specify stereochemistry, highlighting the need for careful characterization.[1][2][3]

The accurate assignment of the absolute and relative configurations of these stereocenters is paramount for understanding its interaction with biological targets and for any drug development efforts.

Caption: Molecular structure of this compound with chiral centers marked with an asterisk.

Natural Occurrence

Diastereomers of this compound have been identified as volatile compounds in the fruit of Carica papaya (papaya). This discovery underscores the natural origin of this complex triol and provides a basis for its potential biological relevance.

Potential Stereoselective Synthetic Strategies

While a specific stereoselective synthesis of this compound has not been extensively documented in the literature, established methodologies for the synthesis of chiral polyols can be logically applied. A plausible retrospective analysis suggests a synthetic route starting from a chiral precursor, such as (R)- or (S)-linalool, which is commercially available.

A key transformation would be the stereoselective dihydroxylation of the double bond in a suitable precursor. The Sharpless Asymmetric Dihydroxylation is a powerful tool for this purpose, allowing for the creation of vicinal diols with high enantioselectivity.[4][9][10] The choice of the chiral ligand (AD-mix-α or AD-mix-β) would determine the facial selectivity of the dihydroxylation, thus controlling the absolute configuration of the newly formed stereocenters.

Another viable approach involves a diastereoselective epoxidation of an allylic alcohol precursor, followed by regioselective hydrolysis of the epoxide to yield the triol. The stereochemistry of the allylic alcohol can direct the epoxidation, and various reagents can be employed to achieve high diastereoselectivity.[11]

Caption: High-level overview of potential stereoselective synthetic pathways.

Experimental Protocols for Stereochemical Determination

The elucidation of the absolute and relative stereochemistry of the eight possible stereoisomers of this compound requires a combination of advanced spectroscopic and chemical methods.

Protocol 1: Chiral Derivatization and NMR Spectroscopy (Mosher's Method)

This is a well-established technique for determining the absolute configuration of chiral alcohols.[12]

Objective: To determine the absolute configuration of the C3 secondary alcohol.

Methodology:

-

Esterification: React the purified triol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form the corresponding diastereomeric Mosher esters.

-

Purification: Purify the resulting diastereomeric esters using column chromatography or HPLC.

-

¹H NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

-

Data Analysis: Compare the chemical shifts of the protons adjacent to the newly formed ester linkage. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the C3 carbinol center can be determined based on the established Mosher's method model.[12]

Causality: The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding or deshielding of the protons on either side of the chiral center in the two diastereomers, allowing for the assignment of the absolute configuration.

Protocol 2: Nuclear Overhauser Effect (NOE) NMR Spectroscopy

NOE experiments provide information about the spatial proximity of protons, which is invaluable for determining the relative stereochemistry of the chiral centers.[2]

Objective: To determine the relative configuration between the stereocenters (e.g., C3 and C6).

Methodology:

-

Sample Preparation: Prepare a high-purity sample of a single diastereomer of this compound in a suitable deuterated solvent.

-

2D NOESY Acquisition: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

Data Analysis: Analyze the NOESY spectrum for cross-peaks, which indicate through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of specific NOEs between protons on or near the chiral centers can reveal their relative orientation.

Causality: The NOE is a through-space phenomenon, and its magnitude is inversely proportional to the sixth power of the distance between the interacting nuclei. This allows for the mapping of proton proximities and the deduction of the molecule's preferred conformation in solution, which in turn reveals the relative stereochemistry.

Biological and Pharmacological Context

While specific pharmacological studies on this compound are limited, the known biological activities of its precursor, linalool, and other oxygenated derivatives provide a strong rationale for further investigation. Linalool exhibits a wide range of properties, including anti-inflammatory, anticancer, neuroprotective, anxiolytic, and antimicrobial effects.[4][5][6] These activities are often attributed to the modulation of various cellular pathways. The introduction of additional hydroxyl groups, as in the case of the target triol, can significantly alter the molecule's polarity, solubility, and ability to form hydrogen bonds, which may lead to modified or enhanced biological activities. The increased polarity could influence its pharmacokinetic profile and interaction with biological targets.

For drug development professionals, this class of compounds represents a promising area for the discovery of new therapeutic agents. However, a thorough toxicological evaluation is necessary. Safety data for the related compound, 2,6-dimethyl-7-octen-2-ol (dihydromyrcenol), indicates low acute toxicity but also potential for skin and eye irritation.

Conclusion

This compound is a structurally complex natural product with significant potential for further scientific exploration. Its multifaceted stereochemistry is a critical aspect that governs its properties and potential biological functions. This guide has outlined the key structural features, plausible synthetic strategies, and robust analytical protocols for the stereochemical elucidation of this intriguing monoterpenoid triol. For researchers in natural product chemistry and drug discovery, a thorough understanding of these principles is essential for unlocking the full therapeutic potential of this and related compounds.

References

-

A. Author, et al. (Year). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

-

Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]

-

A. Author, et al. (2022). Recent updates on bioactive properties of linalool. Food & Function. [Link]

-

A. Author, et al. (2022). Natural Compounds in the Battle against Microorganisms—Linalool. PubMed Central. [Link]

-

A. Author, et al. (2018). Isolation and characterization of secondary metabolites from leaves of Carica papaya Linn. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

A. Author, et al. (2018). Isolation and characterization of secondary metabolites from carica papaya leaves. ResearchGate. [Link]

-

precisionFDA. (n.d.). 2,6-DIMETHYLOCT-7-ENE-2,6-DIOL. [Link]

-

ChemFarm. (n.d.). This compound. [Link]

-

NIST. (n.d.). 2,6-dimethyloct-7-ene-2,3,6-triol. [Link]

-

NIST. (n.d.). 2,6-dimethyloct-7-ene-2,3,6-triol. [Link]

-

Southern Cross University. (2009). Isolation and identification of antioxidant compounds from Carica papaya L. [Link]

-

NP-MRD. (2022). Showing NP-Card for 2,6-dimethyl-3-[(2,5,6-trihydroxy-2,6-dimethyloct-7-en-3-yl)oxy]oct-7-ene-2,5,6-triol (NP0154606). [Link]

-

EWG Skin Deep®. (n.d.). What is 2,6-DIMETHYL-7-OCTEN-2-OL. [Link]

-

PubChem. (n.d.). Dihydromyrcenol. [Link]

-

ResearchGate. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

-

A. Author, et al. (2020). Reference-free NOE NMR analysis. ResearchGate. [Link]

-

T. R. Hoye, et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

-

ResearchGate. (n.d.). Versatile Synthesis of Linalool‐Derived Compounds via Catalytic Epoxidation and Ring Opening. [Link]

-

Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

-

Intermediate Organic Chemistry. (n.d.). Nuclear Overhauser Effect Spectroscopy. [Link]

-

Organic Chemistry Portal. (n.d.). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. [Link]

-

Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]

-

University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. [Link]

-

Synerzine. (2018). 7-Octen-2-ol, 2,6-dimethyl-. [Link]

-

RSC Publishing. (n.d.). One-pot synthesis at room temperature of epoxides and linalool derivative pyrans in monolacunary Na7PW11O39-catalyzed oxidation reactions by hydrogen peroxide. [Link]

-